molecular formula C15H18N4O B2728156 (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 293324-01-3

(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2728156
CAS RN: 293324-01-3
M. Wt: 270.336
InChI Key: ODMKBLJWEOYTKQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as LQFM-021, is a novel small molecule compound that has been synthesized for scientific research purposes. It belongs to the class of pyrazole derivatives and has shown promising results in various research studies.

Scientific Research Applications

Corrosion Inhibition for Copper

(E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: has been investigated as a potential copper corrosion inhibitor. In a 0.1 mol dm–3 Na2SO4 solution at pH=3, it demonstrated excellent efficiency. The inhibitor concentration and temperature significantly influence its effectiveness. Electrochemical impedance spectroscopy (EIS) revealed that the thiazole derivative increases total resistance and reduces double layer capacitance, protecting copper surfaces. Langmuir’s adsorption isotherm describes the chemisorption of inhibitor molecules on the metal surface .

Nonlinear Optical Properties

Intramolecular charge transfer (ICT) plays a crucial role in the nonlinear optical (NLO) properties of organic molecules. For (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, understanding its ICT behavior is essential. Researchers have explored its two-photon absorption (TPA) and excited-state absorption (ESA) properties. By studying electron push–pull systems, they gain insights into its NLO behavior .

properties

IUPAC Name

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMKBLJWEOYTKQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

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